molecular formula C10H13NO B8798611 3,3-Dimethylindolin-5-ol

3,3-Dimethylindolin-5-ol

Cat. No.: B8798611
M. Wt: 163.22 g/mol
InChI Key: IETFGBPKDGQBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylindolin-5-ol is a substituted indoline derivative characterized by a hydroxyl group at position 5 and two methyl groups at the 3-position of the dihydroindole scaffold. Indolines (2,3-dihydro-1H-indoles) are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-5-ol

InChI

InChI=1S/C10H13NO/c1-10(2)6-11-9-4-3-7(12)5-8(9)10/h3-5,11-12H,6H2,1-2H3

InChI Key

IETFGBPKDGQBQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their properties, and applications:

Compound Name CAS Number Molecular Formula Key Features Applications/Findings
3-Methyl-1H-indol-5-ol 1125-40-2 C₉H₉NO Indole core with 3-methyl and 5-hydroxyl Pharmaceutical intermediate; used in dye synthesis .
2,3-Dihydro-1H-indol-5-ol 172078-33-0 C₈H₉NO Base indoline with 5-hydroxyl Studied for antioxidant potential; precursor for functionalized derivatives .
5-Methoxy-3,3-dimethylindolin-2-one 87234-57-9 C₁₁H₁₃NO₂ 3,3-dimethyl, 5-methoxy, and 2-ketone Intermediate in kinase inhibitor synthesis; structural rigidity from ketone .
3-(2-(Dimethylamino)ethyl)indol-5-ol oxalate 4494BFP9LU C₁₃H₁₈N₂O₃ Ethyl-dimethylamino side chain Serotonin receptor agonist (e.g., bufotenine analog) .
3-Methylindole (Skatole) 83-34-1 C₉H₉N 3-methyl substitution on indole Exhibits chemiluminescence in DMF; intensity 4× higher than in DMSO .

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